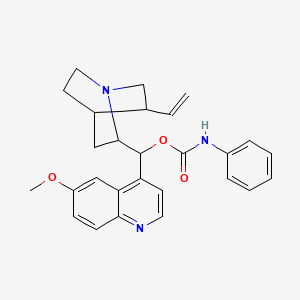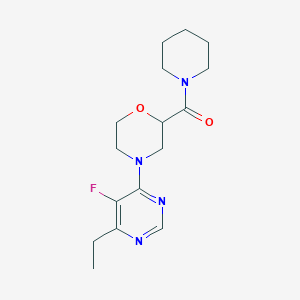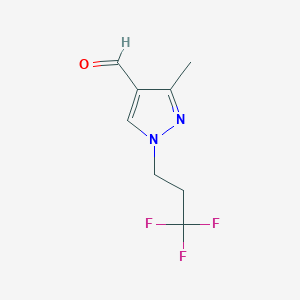
3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C8H9F3N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the trifluoropropyl group and the carbaldehyde functional group makes this compound unique and potentially useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the starting materials would be 3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole and an appropriate aldehyde.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid
- 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-methanol
Uniqueness
3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the trifluoropropyl group and the carbaldehyde functional group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H9F3N2O |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
3-methyl-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C8H9F3N2O/c1-6-7(5-14)4-13(12-6)3-2-8(9,10)11/h4-5H,2-3H2,1H3 |
InChI Key |
HTDVLFCJYVPZQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C=O)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12223005.png)
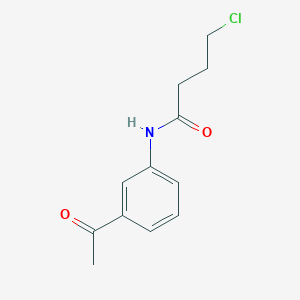
![Methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate](/img/structure/B12223017.png)
![3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12223033.png)
![5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate](/img/structure/B12223039.png)

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12223046.png)
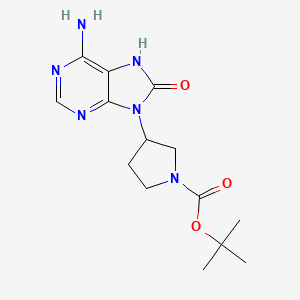
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B12223057.png)
![1-(4-bromo-2-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12223064.png)
![3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B12223065.png)
![3-(5-Chloro-2-methylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-tri azolo[1,5-e]pyrimidine](/img/structure/B12223067.png)
